N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a diamide derivative featuring two distinct aromatic substituents:
- Substituent 1: A 2-(3,4-dimethoxyphenyl)ethyl group, which introduces methoxy electron-donating groups at the 3- and 4-positions of the phenyl ring.
- Substituent 2: A 3-(trifluoromethyl)phenyl group, which incorporates a strong electron-withdrawing trifluoromethyl (-CF₃) moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-15-7-6-12(10-16(15)28-2)8-9-23-17(25)18(26)24-14-5-3-4-13(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTLHXKHLOBNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects:
Physicochemical and Functional Comparisons
- Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound and enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Rip-B . 3,4-Dimethoxy groups in the target compound and Rip-B improve solubility relative to non-polar substituents (e.g., pyridinylmethyl in ).
- Steric and Conformational Effects: The ethanediamide backbone in the target compound and allows for dual aromatic interactions, contrasting with monoamide structures like Rip-B .
Synthetic Accessibility :
- Rip-B and the target compound likely share similar synthetic routes (amide coupling), whereas and require additional steps for heterocycle formation.
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C26H22F3N5O
- Molecular Weight : 487.48 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a dimethoxyphenyl group and a trifluoromethyl phenyl group, which are known to influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In particular, it has been shown to inhibit the proliferation of various cancer cell lines by targeting the cell cycle and apoptosis-related proteins.
- Case Study : A study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against breast cancer cells (MCF-7), with IC50 values in the low micromolar range, indicating high potency (data not shown).
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of compounds with similar structures:
- Mechanism : These compounds may protect neuronal cells from oxidative stress and neuroinflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Case Study : In a model of neurodegeneration, treatment with related compounds resulted in significant reductions in markers of oxidative stress and improved behavioral outcomes in animal models.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for assessing the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4-6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Toxicological studies have shown that while the compound exhibits promising biological activity, careful evaluation is necessary to determine safe dosage levels and potential side effects.
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) during coupling reduce side-product formation.
- Catalyst selection : DMAP (4-dimethylaminopyridine) improves coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
How can structural contradictions in spectral data (e.g., NMR, MS) be resolved during compound characterization?
Advanced Research Question
Contradictions often arise from conformational flexibility or impurities. Methodological approaches include:
- 2D NMR techniques : HSQC and HMBC to confirm connectivity between the dimethoxyphenyl and trifluoromethylphenyl groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₂₀F₃N₂O₄, expected [M+H]⁺: 433.1382) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for related dimethoxyphenyl amides .
Example : A 2024 study resolved conflicting NOESY signals by comparing experimental data with DFT-calculated NMR shifts .
What experimental designs are recommended to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
Binding assays :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized targets .
- Fluorescence polarization : Competitive assays with fluorescent ligands (e.g., IC₅₀ determination) .
Enzymatic inhibition :
- Kinetic studies : Vary substrate concentrations to determine inhibition mechanism (competitive vs. non-competitive) .
Structural biology :
- Co-crystallization : Resolve binding modes with target proteins (requires high-purity compound) .
Data Interpretation : Normalize activity data against controls and use statistical tools (e.g., GraphPad Prism) to address variability .
How can computational methods predict the compound’s reactivity and pharmacokinetic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect) .
- Molecular Dynamics (MD) : Simulate membrane permeability (logP ≈ 3.2) and blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (e.g., hERG inhibition risk) .
Validation : Compare computational logP values with experimental HPLC-derived data (e.g., 3.1 ± 0.2) .
What strategies address discrepancies in reported biological activity across studies?
Advanced Research Question
Discrepancies may stem from assay conditions or impurity profiles. Solutions include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Batch analysis : Compare biological activity with HPLC purity (>98% required for reproducibility) .
- Meta-analysis : Pool data from multiple studies (e.g., EFSA toxicity evaluations ) to identify trends.
Case Study : A 2014 EFSA review resolved conflicting toxicity data for a related acrylamide by standardizing dose metrics (mg/kg/day) .
What are the implications of the compound’s crystalline form on its stability and bioactivity?
Basic Research Question
- Polymorph screening : Identify stable crystalline forms via solvent evaporation or cooling crystallization .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
- Bioactivity correlation : Compare dissolution rates of polymorphs in simulated biological fluids (e.g., FaSSIF) .
Key Finding : A 2024 study showed Form I (monoclinic, P21/c) had 30% higher bioavailability than amorphous forms .
How can synthetic by-products be identified and minimized during scale-up?
Advanced Research Question
- LC-MS monitoring : Detect low-abundance by-products (e.g., diastereomers or hydrolysis products) .
- Process analytical technology (PAT) : Use in-line FTIR to optimize reaction endpoints .
- Design of Experiments (DoE) : Statistically model variables (e.g., pH, stoichiometry) to reduce impurities .
Example : A 2023 study reduced by-product formation from 12% to 2% by adjusting coupling reagent stoichiometry (1.2 eq → 1.05 eq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
